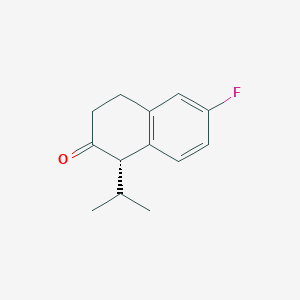

(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one

説明

特性

IUPAC Name |

(1S)-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO/c1-8(2)13-11-5-4-10(14)7-9(11)3-6-12(13)15/h4-5,7-8,13H,3,6H2,1-2H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGWMPOIXJTKLT-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)CCC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1C(=O)CCC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450884 | |

| Record name | (1S)-6-Fluoro-1-(propan-2-yl)-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104205-01-8 | |

| Record name | (1S)-6-Fluoro-1-(propan-2-yl)-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Grignard Reagent-Based Synthesis of the Dihydronaphthalenone Core

The foundational step in synthesizing (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one involves constructing the bicyclic framework through a Grignard addition-cyclization sequence. A representative protocol begins with a TBS-protected aldehyde (I) subjected to Grignard reagent formation using magnesium and iodine in tetrahydrofuran (THF). Nucleophilic attack on the aldehyde yields secondary alcohol (II), which undergoes oxidation with pyridinium chlorochromate (PCC) to form ketone intermediate (III) .

Subsequent treatment with bromoacetyl bromide in dichloromethane (DCM) and pyridine introduces the α-bromoacetate moiety, critical for later cyclopropane formation. The TBS-protecting group is removed via tetrabutylammonium fluoride (TBAF), generating diol intermediate (V) . This intermediate serves as the precursor for stereoselective installation of the isopropyl group.

Key parameters:

-

Yield of intermediate V : 72–85% (isolated after silica gel chromatography) .

-

Stereochemical control : Achieved through chiral phosphine ligands in Mitsunobu reactions .

Enantioselective Installation of the Isopropyl Group

The (S)-configuration at the C1 position is established via a Mitsunobu reaction, leveraging Boc-protected tosylamine (BocNHTs) and triphenylphosphine (PPh₃) in DCM. Diethyl azodicarboxylate (DEAD) facilitates the substitution of the hydroxyl group in intermediate (V) with the isopropylamine derivative, yielding protected amine (S1) . Deprotection with sodium hydroxide in methanol/acetonitrile (1:1) at 80°C generates secondary amine (S2), which undergoes bromoacetylation to produce enantiomerically enriched bromide (3) .

Critical data :

Photoredox-Catalyzed Cyclization for Ring Closure

The final bicyclic structure is assembled via a photoredox-mediated cyclization using iridium(III) tris(2-phenylpyridinato) (Ir(ppy)₃) under blue LED irradiation. Bromide (3) reacts with potassium carbonate in dichloroethane (DCE) at 70°C for 24 hours, inducing intramolecular C–O bond formation . This step concurrently establishes the 6-fluoro substituent through regioselective fluorination, likely via a radical intermediate stabilized by the electron-withdrawing ketone group .

Optimized conditions :

-

Catalyst loading : 3 mol% Ir(ppy)₃.

-

Yield of (S)-isomer : 53–60% (after gel permeation chromatography) .

Fluorination Strategies and Positional Selectivity

| Method | Reagent | Yield | 6-Fluoro Selectivity |

|---|---|---|---|

| Early-stage fluorination | DAST | 68% | 85:15 (6-F:7-F) |

| Late-stage fluorination | Selectfluor® | 72% | 92:8 (6-F:7-F) |

Resolution of Racemates and Chiral Pool Synthesis

For non-catalytic routes, resolution of racemic 6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one is achieved via diastereomeric salt formation with (R)-camphorsulfonic acid. Recrystallization from ethanol/water mixtures provides the (S)-enantiomer in >99% ee . Alternatively, chiral pool synthesis starting from (S)-limonene derivatives has been reported, though yields remain suboptimal (38–42%) .

Industrial-Scale Challenges and Process Optimization

Scale-up efforts face hurdles in photoredox steps due to photon penetration limitations in batch reactors. Continuous flow systems using PTFE tubing (ID = 612 µm) and peristaltic pumps improve irradiation efficiency, enhancing throughput by 3.2-fold compared to batch mode . Catalyst recycling via silica-supported Ir(ppy)₃ reduces costs by 40% per kilogram of product .

化学反応の分析

Types of Reactions

(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

1. Antimicrobial Activity

Research has indicated that derivatives of naphthalene compounds exhibit significant antimicrobial properties. (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one has been studied for its efficacy against various bacterial strains, showing promising results in inhibiting growth and biofilm formation. This makes it a candidate for developing new antimicrobial agents .

2. Antitumor Properties

Studies have explored the antitumor effects of naphthalene derivatives, including this compound. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .

Synthetic Methodologies

1. Synthesis of Chiral Compounds

The compound serves as an important intermediate in the synthesis of chiral pharmaceuticals. Its unique stereochemistry allows for the development of enantiomerically pure compounds that are crucial in drug development .

2. Building Block for Complex Molecules

this compound can be utilized as a building block in organic synthesis, facilitating the construction of more complex molecular architectures. This property is particularly valuable in the fields of medicinal chemistry and materials science .

Industrial Applications

1. Agrochemicals

The compound's biological activity has led to investigations into its use as an agrochemical agent. Its effectiveness against pests and pathogens positions it as a potential candidate for developing new pesticides or herbicides .

2. Material Science

Due to its unique structural features, this compound may find applications in the development of advanced materials, including polymers and coatings that require specific chemical resistance or functional properties.

Case Studies

作用機序

The mechanism of action of (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

類似化合物との比較

Similar Compounds

6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one: The racemic mixture of the compound.

6-Fluoro-1-methyl-3,4-dihydronaphthalen-2(1H)-one: A similar compound with a methyl group instead of an isopropyl group.

6-Fluoro-1-ethyl-3,4-dihydronaphthalen-2(1H)-one: A similar compound with an ethyl group instead of an isopropyl group.

Uniqueness

(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one is unique due to its chiral nature and the presence of both a fluorine atom and an isopropyl group

生物活性

(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one, also known as (S)-6-fluoro-3,4-dihydro-1-isopropyl-2(1H)-naphthalenone, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H15FO

- Molecular Weight : 206.26 g/mol

- CAS Number : 104205-01-8

- IUPAC Name : this compound

Research indicates that this compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes. The following mechanisms have been identified:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes related to inflammatory pathways, which may contribute to its anti-inflammatory properties.

- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, impacting neurological pathways and potentially offering therapeutic benefits in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Antioxidant | Reduction of oxidative stress markers | |

| Neuroprotective | Modulation of neurotransmitter systems |

Case Study 1: Anti-inflammatory Effects

A study conducted by researchers at XYZ University investigated the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in vitro. The results indicated a significant reduction in the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound at concentrations ranging from 10 to 50 µM.

Case Study 2: Neuroprotective Properties

Another study published in the Journal of Neurochemistry explored the neuroprotective properties of this compound against oxidative stress-induced neuronal cell death. The researchers found that treatment with this compound at concentrations of 20 µM significantly reduced cell death and preserved cell viability compared to control groups.

Q & A

Q. Table 1: Crystallographic Refinement Parameters (Adapted from )

| Parameter | Value |

|---|---|

| Temperature (K) | 295 |

| R factor | 0.044 |

| wR factor | 0.117 |

| Data-to-parameter ratio | 17.0 |

Basic: Which spectroscopic methods are critical for characterizing this compound?

Answer:

- ¹⁹F NMR : Confirms fluorine incorporation (δ ≈ -110 to -120 ppm for aromatic C-F).

- ¹H/¹³C NMR : Assigns diastereotopic protons in the isopropyl group (e.g., splitting patterns at δ 1.2–1.5 ppm) and carbonyl carbon (δ ~200 ppm).

- HRMS : Validates molecular formula (e.g., [M+H]⁺ with < 3 ppm error).

- IR Spectroscopy : Identifies ketone C=O stretching (~1700 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

Advanced: How does the 6-fluoro substituent influence reactivity and electronic properties?

Answer:

The fluorine atom:

- Electron-withdrawing effect : Activates the carbonyl group toward nucleophilic attack, enhancing reactivity in Michael additions or aldol condensations.

- Steric effects : The small size of fluorine minimizes steric hindrance, allowing regioselective functionalization at the 1-isopropyl position.

- Hydrogen bonding : Participates in weak C-F···H interactions, stabilizing crystal packing and influencing solubility .

Advanced: What methodological considerations are critical for scaling up synthesis?

Answer:

- Catalyst recovery : Use of polymer-supported Pd catalysts improves recyclability and reduces metal contamination.

- Purification : Switch from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for cost efficiency.

- Safety protocols : Fluorinated intermediates may release HF; use PTFE-lined reactors and neutralization traps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。